1-(Benzofuran-2-yl)-2-(quinazolin-4-ylthio)ethan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-643198 involves the reaction of 2-benzofuran and 4-quinazolinethiol under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of WAY-643198 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: WAY-643198 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: WAY-643198 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
WAY-643198 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-643198 involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and autophagy . The compound targets key proteins and enzymes, leading to the inhibition of cancer cell growth and induction of cell death .
Comparison with Similar Compounds
WAY-643198 can be compared with other similar compounds, such as:
Ethanone, 1-(2-benzofuranyl)-2-(4-quinazolinylthio)-: Similar in structure but may have different functional groups or substituents.
Quinazoline derivatives: Compounds with a quinazoline core structure, often investigated for their biological activities.
Uniqueness: WAY-643198 is unique due to its specific combination of benzofuran and quinazoline moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-2-quinazolin-4-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-15(17-9-12-5-1-4-8-16(12)22-17)10-23-18-13-6-2-3-7-14(13)19-11-20-18/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTRSODSBVLMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CSC3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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